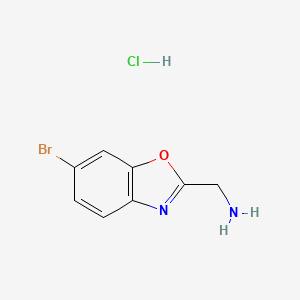
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H8BrClN2O It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride typically involves the following steps:
Formation of Benzoxazole Ring: The initial step involves the formation of the benzoxazole ring. This can be achieved by reacting 2-aminophenol with a suitable brominated aromatic aldehyde under acidic conditions.
Introduction of Methanamine Group: The next step involves the introduction of the methanamine group at the 2-position of the benzoxazole ring. This can be done by reacting the intermediate with formaldehyde and ammonium chloride under basic conditions.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methanamine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), catalysts (palladium, copper).
Oxidation Reactions: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).
Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted benzoxazole derivatives.
Oxidation Reactions: Imines, nitriles.
Reduction Reactions: Amine derivatives.
Scientific Research Applications
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biological studies to investigate the interactions of benzoxazole derivatives with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: A precursor in the synthesis of benzoxazole derivatives.
6-Chloro-1,3-benzoxazol-2-yl)methanamine hydrochloride: A similar compound with a chlorine atom instead of bromine.
Benzoxazole: The parent compound without any substituents.
Uniqueness
(6-Bromo-1,3-benzoxazol-2-yl)methanamine hydrochloride is unique due to the presence of the bromine atom at the 6-position and the methanamine group at the 2-position. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C8H8BrClN2O |
|---|---|
Molecular Weight |
263.52 g/mol |
IUPAC Name |
(6-bromo-1,3-benzoxazol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H7BrN2O.ClH/c9-5-1-2-6-7(3-5)12-8(4-10)11-6;/h1-3H,4,10H2;1H |
InChI Key |
SATXUZAJHGQLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC(=N2)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(dimethylamino)phenyl]-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-en-1-one](/img/structure/B11819577.png)

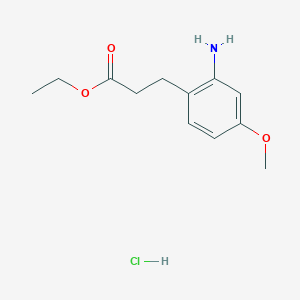
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11819588.png)
![6-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}pyridazin-3-amine](/img/structure/B11819596.png)
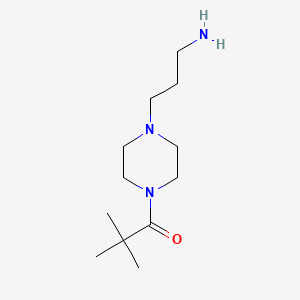

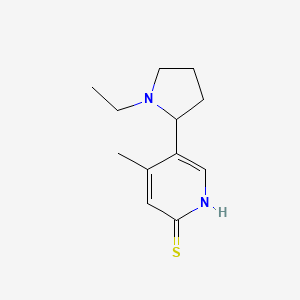


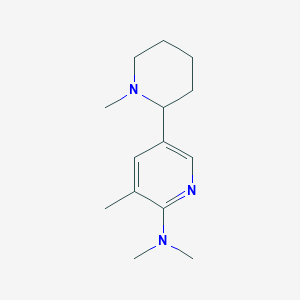
![Methyl 8-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B11819638.png)
